molecular formula C17H20N2OS B3014580 N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1798513-62-8

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3014580
CAS No.: 1798513-62-8
M. Wt: 300.42
InChI Key: AMUYYKNBVUXQBZ-UHFFFAOYSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates two privileged pharmacophores: a 1-phenylpyrrolidine moiety and a thiophen-2-ylacetamide group. The phenylpyrrolidine scaffold is a feature present in compounds that interact with various central nervous system targets . The thiophene ring, a common heterocycle in drug discovery, is known to contribute favorable pharmacokinetic properties and is found in molecules with diverse biological activities. While the specific biological profile and mechanism of action of this exact compound require further investigation, its structure suggests potential as a valuable intermediate or lead compound in the design and synthesis of novel bioactive molecules. Research applications may include its use as a building block in the development of chemical libraries for high-throughput screening, or as a synthetic intermediate for more complex target molecules. The compound is offered for research purposes to support advancements in pharmaceutical development and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(12-16-9-5-11-21-16)18-13-15-8-4-10-19(15)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUYYKNBVUXQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17_{17}H20_{20}N2_{2}OS
Molecular Weight: 300.4 g/mol
CAS Number: 1798513-62-8

The compound features a pyrrolidine ring substituted with a phenyl group and a thiophene moiety, contributing to its unique chemical properties. The presence of nitrogen and sulfur atoms enhances its potential biological activities, making it an interesting candidate for drug development.

Scientific Research Applications

  • Neuropharmacology
    • Preliminary studies suggest that N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide may interact with neurotransmitter systems, indicating potential efficacy as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive compounds warrants further investigation into its pharmacological profile .
  • Medicinal Chemistry
    • The compound's unique structure allows for modifications that can lead to the development of new therapeutic agents. Its synthesis involves multi-step reactions that facilitate the incorporation of various functional groups, enhancing its versatility .
  • Biological Activity Studies
    • Interaction studies are crucial for understanding how this compound affects biological targets, such as enzymes and receptors. These studies will elucidate the mechanisms through which it exerts its effects, paving the way for potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Compound Name Structural Features Synthesis Method Biological/Physicochemical Properties References
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide - Thiophen-2-yl group
- N-(1-phenylpyrrolidin-2-yl)methyl substituent
Likely via acyl chloride coupling with 1-phenylpyrrolidin-2-ylmethylamine Data not explicitly provided; predicted enhanced lipophilicity due to phenylpyrrolidine
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - Two thiophen-2-yl groups
- Cyano group at C3 of thiophene
Two-step synthesis: activation of acid to acyl chloride, then amine coupling Antioxidant and antimicrobial activities; monoclinic P21/c crystal structure
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - Dichlorophenyl group
- Thiazolyl substituent
Carbodiimide-mediated coupling of acid and amine Structural similarity to benzylpenicillin; crystal packing stabilized by N–H⋯N hydrogen bonds
2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(thiophen-2-ylmethyl)acetamide - Piperidinyl group with phenylsulfonyl
- Thiophen-2-ylmethyl substituent
Not detailed; likely similar acyl chloride/amine coupling Increased steric bulk from phenylsulfonyl; potential for altered pharmacokinetics
N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide - Oxadiazolylpyridine-pyrrolidine hybrid
- Thiophen-2-yl group
Not specified; multi-step synthesis involving heterocyclic intermediates Enhanced electronic properties from oxadiazole; potential kinase inhibition activity

Key Observations

Bioactivity: Thiophene-containing analogs (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) exhibit antioxidant and antimicrobial properties, suggesting the target compound may share similar bioactivity . Thiazole- and oxadiazole-containing derivatives (e.g., compounds in ) highlight the role of heterocycles in modulating target selectivity and potency.

Crystallography and Conformation: Monoclinic P21/c crystal systems are common in thiophene-based acetamides, as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Substituents like dichlorophenyl or phenylsulfonyl groups introduce torsional angles (e.g., 79.7° in ), affecting molecular packing and solubility.

Synthetic Flexibility :

  • Acyl chloride-mediated coupling is a versatile method for introducing diverse amine substituents, enabling rapid diversification of acetamide libraries .

Physicochemical Properties: Lipophilicity varies significantly: phenylpyrrolidine and phenylsulfonyl groups increase logP, while polar groups (e.g., cyano, oxadiazole) enhance aqueous solubility .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H20N2OSC_{17}H_{20}N_{2}OS and a molecular weight of 300.4 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group and a thiophene moiety, which contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through the cyclization of appropriate precursors such as amino alcohols.
  • Substitution with Phenyl Group : Introduced via Friedel-Crafts alkylation using benzene and suitable alkylating agents.
  • Attachment of the Thiophene Ring : Accomplished through cross-coupling reactions using thiophene boronic acid or thiophene stannane.
  • Formation of the Acetamide Moiety : Achieved through acylation reactions using acetic anhydride or acetyl chloride .

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in neuropharmacology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems, warranting further investigation into its pharmacological profile.

Neuropharmacological Potential

Research has indicated that compounds with similar structural features may possess antidepressant or anxiolytic properties. For instance, studies focusing on pyrrolidine derivatives have shown their ability to modulate neurotransmitter systems, which could translate into therapeutic effects for anxiety and depression . However, specific biological assays are necessary to elucidate the exact pharmacological profile of this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1-benzylpyrrolidin-2-yl)acetamideBenzyl group instead of phenylPotentially different binding profiles due to alkyl substitution
1-(4-fluorophenyl)pyrrolidineFluorinated phenyl groupIncreased lipophilicity may alter pharmacokinetics
3-(thiophen-3-yl)propanamideDifferent alkane chain lengthVariation in hydrophobic interactions may affect biological activity

This comparison highlights how modifications in substituents can lead to variations in biological activity and chemical behavior, emphasizing the importance of structure-function relationships in drug design.

The mechanism by which this compound exerts its effects is likely related to its interaction with various molecular targets such as enzymes, receptors, or ion channels. Understanding these interactions will require detailed biochemical studies to map out the specific pathways involved in its pharmacological actions .

Q & A

Q. Optimization Strategies :

  • Use low temperatures (0–5°C) to suppress side reactions.
  • Monitor reaction progress via TLC or LC-MS.
  • Adjust stoichiometry (1.2–1.5 equivalents of coupling reagent) to drive completion.

Q. Table 1: Example Reaction Conditions

ComponentDetailsReference
ReagentsEDC, HOBt, triethylamine
SolventDCM
Temperature0°C → RT, 12–24 h
Yield65–85%

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀N₂OS: 312.1342) .
  • X-ray Crystallography :
    • Determines absolute configuration and hydrogen-bonding networks (e.g., SHELX refinement for torsion angles) .

Advanced: How can researchers address discrepancies between computational docking predictions and experimental binding affinity data for this compound?

Answer:
Contradictions may arise from:

  • Flexibility of Binding Pockets : Static docking models often overlook conformational changes.
  • Solvation Effects : Implicit solvent models in simulations may misestimate hydrophobic interactions.

Q. Methodological Solutions :

Molecular Dynamics (MD) Simulations : Run 100+ ns trajectories to assess protein-ligand stability .

Experimental Validation :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
  • Surface Plasmon Resonance (SPR) : Quantifies on/off rates (kₐ, kₐ) .

Revisiting Force Fields : Use AMBER or CHARMM with explicit water models for simulations.

Advanced: What strategies are effective in troubleshooting crystallization challenges for structural analysis?

Answer:
Crystallization hurdles often stem from:

  • Low Solubility : Use mixed solvents (e.g., DCM:methanol, 1:1) for vapor diffusion .
  • Polymorphism : Screen >50 conditions (varying pH, temperature, additives) via high-throughput platforms.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., thiophene-acetamide derivatives) .

Q. Key Tools :

  • SHELX Suite : For refinement of twinned or low-resolution data .
  • CrysAlisPro : Optimizes data collection for small-molecule crystals.

Advanced: How can metabolic stability and degradation pathways of this compound be assessed in preclinical studies?

Answer:

  • In Vitro Assays :
    • Liver Microsomes : Incubate with NADPH to identify phase I metabolites (LC-MS/MS).
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms .
  • Isotopic Labeling : Use ¹⁴C or deuterated analogs to trace metabolic pathways.
  • Computational Tools :
    • Meteor Nexus : Predicts plausible degradation products.
    • MetaSite : Maps metabolic hotspots (e.g., thiophene ring oxidation) .

Basic: What biological activity assays are appropriate for evaluating this compound’s pharmacological potential?

Answer:

  • Receptor Binding Assays :
    • Radioligand displacement (e.g., for dopamine D2/D3 receptors, given pyrrolidine motifs) .
  • Functional Assays :
    • cAMP Modulation : Assess GPCR activity via luminescence-based kits.
    • Calcium Flux : Use FLIPR® systems for real-time signaling analysis.
  • Cytotoxicity : MTT or CellTiter-Glo® assays in HEK293 or HepG2 cell lines .

Advanced: How can researchers reconcile conflicting data in SAR studies involving structural analogs?

Answer:

  • Fragment-Based Analysis : Deconstruct analogs to identify critical pharmacophores (e.g., thiophene vs. phenyl substitutions) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent effects computationally.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .

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